molecular formula C11H24N2O B1329965 N-(3-Aminopropyl)octanamide CAS No. 73772-41-5

N-(3-Aminopropyl)octanamide

Cat. No.: B1329965
CAS No.: 73772-41-5
M. Wt: 200.32 g/mol
InChI Key: AZGZCTUTODQNFW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)octanamide (CAS 73772-41-5) is an aliphatic amide compound comprising an octanamide backbone linked to a 3-aminopropyl group. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol. The primary functional groups include a terminal primary amine (-NH₂) and a carbonyl group (-CONH-) (Fig. 1). This compound is utilized in pharmaceutical and materials science research due to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic systems. Limited commercial availability is noted, with three suppliers identified globally .

Properties

IUPAC Name

N-(3-aminopropyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-10,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZCTUTODQNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888419
Record name Octanamide, N-(3-aminopropyl)-
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73772-41-5
Record name N-(3-Aminopropyl)octanamide
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Record name Octanamide, N-(3-aminopropyl)-
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Record name Octanamide, N-(3-aminopropyl)-
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Record name Octanamide, N-(3-aminopropyl)-
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Record name N-(3-aminopropyl)octanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)octanamide typically involves the reaction of octanoyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+3-AminopropylamineThis compound+HCl\text{Octanoyl chloride} + \text{3-Aminopropylamine} \rightarrow \text{this compound} + \text{HCl} Octanoyl chloride+3-Aminopropylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)octanamide can undergo various types of chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N-(3-Aminopropyl)octanamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional analogs of N-(3-Aminopropyl)octanamide are categorized based on modifications to the alkyl chain, aromatic substitutions, fluorination, and heterocyclic additions. Key comparisons are summarized below:

Alkyl Chain Length Variants
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Modifications Applications References
This compound C₁₁H₂₄N₂O 200.32 73772-41-5 Octanamide + aminopropyl Pharmaceutical intermediates
N-(3-Aminopropyl)acetamide C₅H₁₂N₂O 116.16 4078-13-1 Acetamide + aminopropyl Biochemical markers in cancer research
N-(3-Aminopropyl)stearamide C₂₁H₄₄N₂O 352.59 53505-74-1 Stearamide (C18) + aminopropyl Surfactants, drug delivery systems

Key Findings :

  • Longer alkyl chains (e.g., stearamide) enhance hydrophobicity, improving lipid membrane interactions.
  • Shorter chains (e.g., acetamide) increase solubility in polar solvents like ethanol (30 mg/mL) .
Fluorinated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Modifications Applications References
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-octanamide C₁₁H₉F₁₅N₂O 512.18 85938-56-3 Fluorinated octanamide + aminopropyl Pharmaceuticals

Key Findings :

  • Fluorination drastically increases molecular weight (512.18 g/mol) and lipophilicity, enhancing metabolic stability and bioavailability.
  • Applications in drug design target PPARα receptors for metabolic diseases .
Heterocyclic and Aromatic Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Modifications Applications References
N-(3-Aminopropyl)-2-pipecoline C₉H₁₉N₃O 185.27 Not provided Pipecoline ring + aminopropyl Ag(I) recovery resins (105.4 mg/g)
N-(4-Amino-2-methylphenyl)octanamide C₁₅H₂₄N₂O 248.37 Not provided Aromatic ring + octanamide Unknown (research intermediate)

Key Findings :

  • Heterocyclic derivatives (e.g., pipecoline) exhibit high Ag(I) sorption capacities (105.4–130.7 mg/g) in polymer resins, outperforming non-heterocyclic analogs .
Cationic and Quaternary Ammonium Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Modifications Applications References
N-[3-(Dimethylamino)propyl]octanamide C₁₃H₂₈N₂O 228.38 73772-43-7 Dimethylamino + octanamide Surfactants, biocides
N-[3-(Dimethylamino)propyl]octanamide N-oxide C₁₃H₂₈N₂O₂ 244.38 83763-68-2 Oxidized dimethylamino group Enhanced water solubility

Key Findings :

  • Quaternary ammonium derivatives (e.g., N-oxide) improve solubility in aqueous systems, expanding utility in industrial formulations .

Biological Activity

N-(3-Aminopropyl)octanamide is an organic compound classified as an amide, characterized by its molecular formula C11H24N2O\text{C}_{11}\text{H}_{24}\text{N}_{2}\text{O} and a molecular weight of approximately 200.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and microbiology, due to its potential biological activities.

Chemical Structure and Properties

This compound features a unique structure that includes an octanamide backbone with an aminopropyl substituent. This structural configuration allows it to engage in various chemical reactions, such as oxidation, reduction, and substitution, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₄N₂O
Molecular Weight200.32 g/mol
Functional GroupsAmide, Amino

Synthesis Methods

The synthesis of this compound typically involves the reaction of octanoyl chloride with 3-aminopropylamine in the presence of a base like triethylamine. The reaction can be represented as follows:

Octanoyl chloride+3 AminopropylamineN 3 Aminopropyl octanamide+HCl\text{Octanoyl chloride}+\text{3 Aminopropylamine}\rightarrow \text{N 3 Aminopropyl octanamide}+\text{HCl}

This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focused on a series of fatty N-acyl diamines, including derivatives like N-(3-aminopropyl)oleamide, demonstrated effectiveness against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus (MRSA), Staphylococcus epidermidis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal species : Candida albicans, Candida tropicalis

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 µg/mL against Gram-positive bacteria, indicating strong antibacterial properties comparable to traditional antibiotics like chloramphenicol .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to modulate protein activity through hydrogen bonding and other interactions with biological macromolecules. Such interactions may disrupt cellular processes in pathogens, leading to their inhibition or death.

Toxicological Profile

While the compound shows promise in antimicrobial applications, its safety profile is also crucial. Toxicological studies have indicated that high doses can lead to adverse effects in animal models, including respiratory distress and organ discoloration. For instance, doses above 50 mg/kg body weight resulted in significant mortality rates in rat studies .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments evaluated the antibacterial activity of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound maintained efficacy similar to established antibiotics, suggesting potential for therapeutic applications .
  • Toxicological Assessment : In a study assessing the toxicity of related compounds, adverse effects were noted at high doses (≥20 mg/kg), including changes in liver enzyme levels and body weight reductions in test subjects . These findings underscore the importance of dosage regulation in therapeutic contexts.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds such as N-(3-Aminopropyl)decanamide and N-(3-Aminopropyl)hexanamide. The unique chain length and functional groups present in this compound contribute to its distinct biological activities.

CompoundAntimicrobial ActivityNotable Features
This compoundHighEffective against MRSA
N-(3-Aminopropyl)decanamideModerateSimilar structural properties
N-(3-Aminopropyl)hexanamideLowShorter carbon chain

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